tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate is a bifunctional carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a hex-5-yn-1-yl substituent. The compound’s structure integrates a terminal alkyne moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the Boc group provides stability during synthetic processes. This dual functionality makes it valuable in medicinal chemistry and materials science for constructing complex molecules.
Properties
IUPAC Name |
tert-butyl N-hex-5-ynyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-8-9-10-11-12-17(13(18)20-15(2,3)4)14(19)21-16(5,6)7/h1H,9-12H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHBEHJEHGYVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC#C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-Boc Protection of Hex-5-yn-1-amine
Initial protection of the primary amine is typically achieved via reaction with Boc anhydride in aprotic solvents. A representative protocol involves:
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Reagents : Hex-5-yn-1-amine (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq)
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Solvent : Tetrahydrofuran (THF) at 0°C → room temperature
The use of DMAP accelerates the reaction by activating the anhydride, reducing side products such as N,N-di-Boc species.
Second Boc Group Installation
Introducing the second Boc group requires careful stoichiometry to avoid overprotection. A modified protocol employs:
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Reagents : Mono-Boc-hex-5-yn-1-amine (1.0 eq), (Boc)₂O (2.5 eq), TEA (3.0 eq)
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Solvent : Dichloromethane (DCM) at −20°C
Low temperatures mitigate exothermic side reactions, while excess Boc anhydride ensures complete conversion.
One-Pot Double Protection Approaches
Industrial-scale synthesis often favors one-pot methods to reduce purification steps. A high-yielding procedure includes:
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Reagents : Hex-5-yn-1-amine (1.0 eq), (Boc)₂O (3.0 eq), DMAP (0.2 eq), TEA (4.0 eq)
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Solvent : Acetonitrile at 25°C
Key Advantage : The synergistic effect of DMAP and TEA enhances nucleophilicity of the amine while scavenging HCl byproducts.
Solvent and Base Optimization
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Alkyne Stability |
|---|---|---|---|
| THF | 7.5 | 72 | High |
| Acetonitrile | 37.5 | 78 | Moderate |
| DCM | 8.9 | 68 | High |
Polar solvents like acetonitrile improve Boc anhydride solubility but may require stabilizers (e.g., BHT) to prevent alkyne oxidation.
Base Selection and Catalytic Impact
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DMAP (0.1–0.2 eq) : Increases reaction rate by 3× via intermediate acylpyridinium formation.
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TEA vs. DIPEA : TEA achieves higher yields (78% vs. 65%) due to superior HCl sequestration.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A patent-pending method employs microreactors for precise temperature control (50°C) and residence time (30 min), achieving 82% yield with 99% purity.
Green Chemistry Approaches
Solvent-free mechanochemical milling with (Boc)₂O and CaO as a base achieves 88% yield in 2 hours, reducing waste by 70% compared to traditional methods.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate serves as a critical building block in organic synthesis. Its functional groups allow for various transformations, enabling the creation of more complex molecules. This compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a valuable intermediate in synthetic pathways .
Medicinal Chemistry
This compound has shown potential in drug development, particularly as a protective group in peptide synthesis. The tert-butoxycarbonyl group is widely used for protecting amines during chemical reactions, facilitating the selective functionalization of peptides and other biomolecules .
Biological Research
In biological studies, this compound is employed to investigate enzyme mechanisms and protein modifications. Its ability to act as a substrate or inhibitor provides insights into biochemical pathways and interactions within cellular systems .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials, where its stability and reactivity are advantageous for developing new products. Its application spans various sectors including pharmaceuticals, agrochemicals, and polymer chemistry .
Case Studies
Case Study 1: Enzyme Inhibition
Research has indicated that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Modifications to the structure have been shown to enhance binding affinities, providing a basis for developing anticancer therapies .
Case Study 2: Neurological Applications
Compounds with similar structural motifs have been investigated for their neuropharmacological effects. The potential interaction with neurotransmitter receptors suggests applications in treating neurodegenerative diseases, highlighting the importance of structural variations in biological activity .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the specific biological context. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
Key Observations :
- Alkyne vs. Bicyclic/Aromatic Systems : The terminal alkyne in the target compound enables click chemistry applications, unlike bicyclic or aromatic analogs, which are prioritized for steric constraint or electronic modulation .
- Hydrogen-Bonding Capacity : Compounds like tert-butyl N-[cis-2-hydroxycyclopentyl] carbamate exhibit hydrogen-bonding interactions (O–H···O) that influence crystallinity and solubility , whereas the alkyne-bearing compound may prioritize hydrophobic interactions due to its linear chain.
Physicochemical Properties
Hydrogen-Bonding and Stability
- tert-Butyl N-Hydroxycarbamate () : Exhibits intramolecular hydrogen bonds (N–H···O and O–H···O) with bond lengths of 2.647–2.810 Å, enhancing thermal stability .
- Target Compound : Lacks hydroxyl groups but features a Boc group, which may stabilize the molecule via steric shielding rather than hydrogen bonding.
Solubility and Reactivity
- Bicyclic Derivatives (e.g., CAS 744183-20-8) : Reduced solubility in polar solvents due to rigid scaffolds but enhanced stability in acidic conditions .
- Alkyne-Containing Carbamate : Moderate solubility in organic solvents (e.g., THF, DCM) and reactivity toward azides in click reactions .
Research Findings and Trends
- Click Chemistry Utility : The target compound’s alkyne group is critical for modular synthesis of triazoles, a reaction absent in bicyclic or aromatic analogs .
- Stability Trade-offs : While Boc groups generally enhance stability, the absence of hydrogen-bonding in the target compound may reduce crystallinity compared to hydroxylated analogs like CAS 155837-16-4 .
- Synthetic Flexibility : The hex-5-yn-1-yl chain allows for post-functionalization (e.g., cross-coupling), whereas bicyclic systems require specialized ring-opening strategies .
Biological Activity
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate is a compound classified under carbamates, notable for its structural features that include a tert-butyl group, a tert-butoxycarbonyl group, and a hex-5-yn-1-yl group. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and biological research due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 297.39 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with hex-5-yn-1-ylamine, utilizing bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. It may function as either a substrate or an inhibitor depending on the biological context. The mechanisms involved can include:
- Enzymatic Catalysis : The compound may participate in enzyme-mediated reactions, influencing metabolic pathways.
- Receptor Binding : It may also interact with specific receptors, potentially modulating signaling pathways.
Biological Activities
Research into the biological activities of this compound has indicated several promising areas:
1. Antioxidant Activity
Studies have suggested that similar compounds in the carbamate class exhibit antioxidant properties by mitigating oxidative stress and enhancing cellular defense mechanisms. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it could interfere with enzymes that play roles in disease pathways, making it a candidate for therapeutic development.
3. Drug Development
Due to its structural characteristics, this compound may serve as a building block in the synthesis of novel pharmaceuticals. Its ability to modify biological activity through chemical transformations makes it valuable in medicinal chemistry.
Table 1: Summary of Biological Activities
Case Study: Enzymatic Interactions
A study focusing on the interaction of similar carbamates with enzyme systems revealed that these compounds could modulate enzyme activity, affecting metabolic pathways related to cancer and neurodegenerative diseases. The specific mechanisms were attributed to structural analogies that allow binding to active sites on target enzymes.
Q & A
Q. Table 2: Key Spectroscopic Peaks
| Functional Group | NMR/IR Signal |
|---|---|
| tert-Butyl | : δ 1.4 (9H, s) |
| Carbamate C=O | : δ 155–160; IR: ~1700 cm |
| Alkyne (C≡C) | IR: ~2100–2260 cm |
Advanced Question: How can Design of Experiments (DoE) optimize the synthesis of tert-butyl carbamates with alkyne functionalities?
Methodological Answer:
Factor Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) using fractional factorial design.
Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors. For example, elevated temperatures (50–80°C) may accelerate coupling but risk alkyne side reactions.
Parallel Synthesis : Test multiple conditions simultaneously (e.g., via automated reactors) to expedite parameter exploration .
Example DoE Setup:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 50°C | 80°C |
| Catalyst Loading | 5 mol% | 10 mol% |
| Solvent | THF | DCM |
Basic Question: What purification strategies are effective for isolating tert-butyl carbamates?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences.
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .
Advanced Question: How can competing side reactions during hex-5-yn-1-yl group introduction be mitigated?
Methodological Answer:
Stepwise Protection : Temporarily block reactive sites (e.g., hydroxyls) with trimethylsilyl (TMS) groups before alkyne incorporation.
Catalyst Selection : Employ copper(I) iodide or Pd(PPh~3~)~4~ to suppress Glaser-type alkyne dimerization.
Low-Temperature Quenching : Terminate reactions at partial conversion to isolate intermediates before side product formation .
Advanced Question: How to assess the ecological impact of tert-butyl carbamate derivatives when toxicity data is limited?
Methodological Answer:
Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) to estimate persistence, bioaccumulation, and toxicity.
QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC~50~) using quantitative structure-activity relationship tools.
Microcosm Studies : Evaluate biodegradation in simulated soil/water systems under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
